molecular formula C11H15BrN2O B2588319 [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine CAS No. 1099668-39-9

[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine

Cat. No. B2588319
CAS RN: 1099668-39-9
M. Wt: 271.158
InChI Key: JVRVLYRUSGTMPN-UHFFFAOYSA-N
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Description

“[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1099668-39-9 . It has a molecular weight of 271.16 . The IUPAC name for this compound is [4-bromo-2-(4-morpholinyl)phenyl]methanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15BrN2O/c12-10-2-1-9 (8-13)11 (7-10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 271.15 . The compound is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds with structures related to bromophenols have been synthesized and evaluated for their antioxidant properties. The study by Çetinkaya et al. (2012) focused on the synthesis of bromophenols and their derivatives, assessing their in vitro antioxidant activities. The results indicated these compounds exhibit significant antioxidant power, making them promising candidates for potential antioxidant applications. The compounds synthesized showed better or comparable antioxidant activities to standard antioxidants, highlighting their potential in antioxidant-related research (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Chemical Synthesis and Reactions

Karabuğa et al. (2015) reported the synthesis of quinazoline-based compounds through reactions involving bromine, showcasing efficient transfer hydrogenation reactions. These compounds, including N-heterocyclic ruthenium(II) complexes, demonstrated excellent conversions in transfer hydrogenation of acetophenone derivatives, highlighting their potential in catalysis and synthetic organic chemistry (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Novel Syntheses and Derivatives

D’hooghe et al. (2006) explored the synthesis of morpholine derivatives, including diastereoselective transformations and nucleophilic displacements involving bromine. This research provides insight into the versatility of morpholine derivatives in organic synthesis, offering a foundation for the development of new compounds with potential applications in medicinal chemistry and material science (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Antimicrobial Activities

Thomas et al. (2010) synthesized and evaluated a series of quinoline derivatives carrying 1,2,3-triazole moiety for their in vitro antibacterial and antifungal activities. The study demonstrates the potential of these compounds in developing new antimicrobial agents, with several compounds showing moderate to very good activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name

(4-bromo-2-morpholin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRVLYRUSGTMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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